Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride
Overview
Description
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is an organic compound with the molecular formula C8H15ClN2O3. It belongs to the class of alpha amino acids and derivatives, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group . This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
While the specific mechanism of action for Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is not mentioned, it is noted that it is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride typically involves the reaction of piperazine with ethyl oxalyl chloride under acidic conditions to form the desired product . The reaction is carried out in a solvent such as dichloromethane at a controlled temperature to ensure the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, hydroxylated compounds, and other functionalized derivatives depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride include:
- Ethyl 2-oxo-2-(pyridin-3-yl)acetate
- Ethyl 2-(3-oxopiperazin-2-yl)acetate
- Ethyl oxo (1-piperazinyl)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-oxo-2-piperazin-1-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBWOUORMGVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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